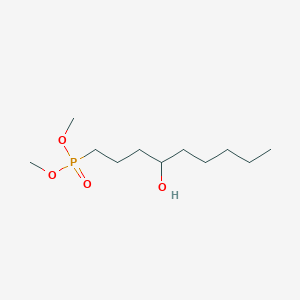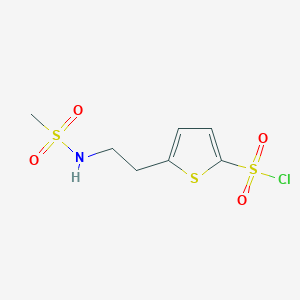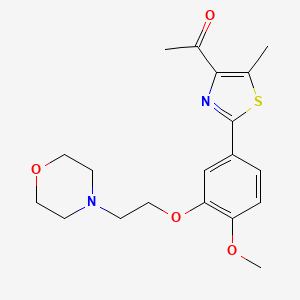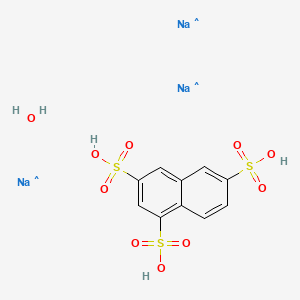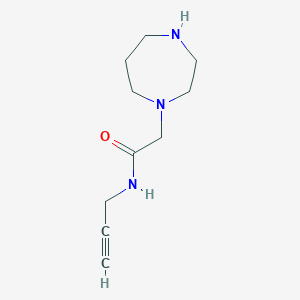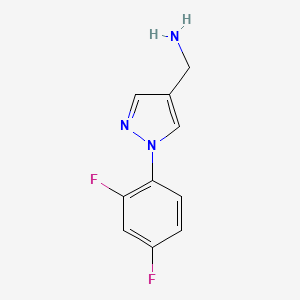![molecular formula C49H35N B12826698 N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is an organic compound known for its significant role in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its complex molecular structure, which includes biphenyl and fluorenyl groups, making it an excellent hole-transport material.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and fluorenyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions usually involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to purify the final product, ensuring it meets the stringent requirements for use in electronic devices.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce fully hydrogenated biphenyl compounds.
Applications De Recherche Scientifique
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is extensively used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Light-Emitting Diodes (OLEDs): It serves as a hole-transport material, enhancing the efficiency and longevity of OLED devices.
Polymer Photovoltaics (OPV): Used in the fabrication of OPV cells due to its excellent charge transport properties.
Perovskite Solar Cells: Enhances the performance and stability of perovskite solar cells.
Mécanisme D'action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine involves its ability to transport holes efficiently in electronic devices. The molecular structure allows for effective charge transfer, reducing energy loss and improving device performance. The compound interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs and similar electronic applications.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another hole-transport material used in OLEDs.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine stands out due to its unique combination of biphenyl and fluorenyl groups, which provide superior hole-transport capabilities and stability compared to other similar compounds. This makes it a preferred choice in high-performance electronic devices.
Propriétés
Formule moléculaire |
C49H35N |
|---|---|
Poids moléculaire |
637.8 g/mol |
Nom IUPAC |
9,9-diphenyl-N,N-bis(4-phenylphenyl)fluoren-4-amine |
InChI |
InChI=1S/C49H35N/c1-5-16-36(17-6-1)38-28-32-42(33-29-38)50(43-34-30-39(31-35-43)37-18-7-2-8-19-37)47-27-15-26-46-48(47)44-24-13-14-25-45(44)49(46,40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-35H |
Clé InChI |
SQYTVGCILBVCJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC6=C5C7=CC=CC=C7C6(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


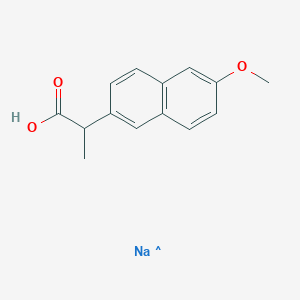

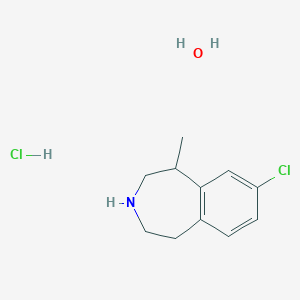
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
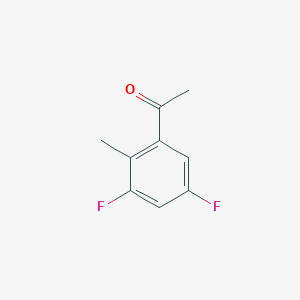
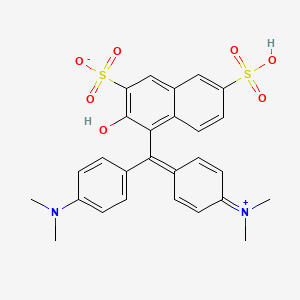
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
